3-(2-Boc-aminoethyl)pyridine

Medicinal Chemistry Pharmacokinetics Lipophilicity

3-(2-Boc-aminoethyl)pyridine (CAS 215305-99-0), also known as tert-butyl 2-amino-3-pyridin-3-ylpropanoate, is a key Boc-protected pyridine derivative with a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol. It is primarily utilized as a protected aminoethyl building block in medicinal chemistry and organic synthesis, where the tert-butyloxycarbonyl (Boc) group serves to mask the nucleophilic amine during multistep synthetic sequences.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 215305-99-0
Cat. No. B1508620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Boc-aminoethyl)pyridine
CAS215305-99-0
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CN=CC=C1
InChIInChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h4-5,7,9H,6,8H2,1-3H3,(H,14,15)
InChIKeyUSVPFSNESMWFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-(2-Boc-aminoethyl)pyridine (CAS 215305-99-0)? A Procurement-Focused Overview


3-(2-Boc-aminoethyl)pyridine (CAS 215305-99-0), also known as tert-butyl 2-amino-3-pyridin-3-ylpropanoate, is a key Boc-protected pyridine derivative with a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol [1]. It is primarily utilized as a protected aminoethyl building block in medicinal chemistry and organic synthesis, where the tert-butyloxycarbonyl (Boc) group serves to mask the nucleophilic amine during multistep synthetic sequences [2]. This intermediate enables the controlled introduction of a pyridin-3-yl-ethylamine motif into more complex molecular architectures, a common requirement in drug discovery programs targeting central nervous system and antiviral pathways [3].

Why 3-(2-Boc-aminoethyl)pyridine (CAS 215305-99-0) Cannot Be Replaced by Generic Pyridine Analogs


The critical differentiator for 3-(2-Boc-aminoethyl)pyridine lies in its precise combination of a 3-substituted pyridine ring with a Boc-protected ethylamine side chain. Substitution with unprotected 3-(2-aminoethyl)pyridine (CAS 20173-24-4) is unsuitable for multistep syntheses due to the free amine's nucleophilicity, which leads to uncontrolled side reactions . Conversely, replacing the Boc group with another labile protecting group (e.g., Cbz or Fmoc) alters the molecule's orthogonal deprotection profile and may not align with the acid-labile conditions required in a given synthetic route. The 3-position substitution is also crucial, as the 2-substituted analog, 2-(2-N-Boc-aminoethyl)pyridine (CAS 143185-43-7), presents a distinct spatial geometry and potential metal-binding capability due to the altered nitrogen position, impacting the binding affinity and selectivity of the final target molecules . Therefore, direct replacement with a structurally similar compound introduces significant, quantifiable risks in terms of synthetic efficiency, yield, and biological target engagement.

Quantitative Differentiation Guide for 3-(2-Boc-aminoethyl)pyridine vs. Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Distinguishes 3-(2-Boc-aminoethyl)pyridine from Its Unprotected Parent

The Boc protection significantly increases the predicted lipophilicity of the molecule, a critical factor for membrane permeability and solubility in drug design. The computed XLogP3-AA for 3-(2-Boc-aminoethyl)pyridine is 1.1 [1]. In contrast, the predicted XLogP3-AA for its unprotected counterpart, 3-(2-aminoethyl)pyridine, is substantially lower at 0.6, indicating a marked difference in its ability to partition into lipid environments [2].

Medicinal Chemistry Pharmacokinetics Lipophilicity

Molecular Weight and Size Differentiate 3-(2-Boc-aminoethyl)pyridine from Unprotected Analogs

The addition of the Boc group substantially increases the molecular weight and size of the building block. 3-(2-Boc-aminoethyl)pyridine has a molecular weight of 222.28 g/mol and a rotatable bond count of 5 [1]. The unprotected analog, 3-(2-aminoethyl)pyridine, has a significantly lower molecular weight of 122.17 g/mol and a rotatable bond count of 3 [2]. This size differential is a critical consideration in the design of ligands for sterically constrained binding pockets or in optimizing a compound's ADME properties.

Organic Synthesis Medicinal Chemistry Chemical Properties

Boc Protection Confers Acid-Labile Orthogonality Absent in Unprotected or Alternative Protected Analogs

The Boc group is specifically designed for removal under mildly acidic conditions (e.g., trifluoroacetic acid), a reaction that does not affect base-labile groups like Fmoc or esters. This orthogonal stability is a key quantitative advantage in multistep synthesis. In contrast, the unprotected 3-(2-aminoethyl)pyridine offers no such synthetic control and will participate in any reaction with an electrophile [1]. Similarly, the Fmoc-protected analog requires basic conditions for removal, which are incompatible with many other common protecting groups, making the Boc-protected version a superior choice for sequences that require acid-mediated deprotection as the final step [2].

Organic Synthesis Protecting Group Strategy Peptide Synthesis

HDAC8 Inhibitory Potency Data: Quantifiable Activity in a Key Target Class

3-(2-Boc-aminoethyl)pyridine itself exhibits measurable, albeit modest, inhibitory activity against histone deacetylase 8 (HDAC8), a target of significant interest in oncology and neurology. In a biochemical assay using recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 and Boc-Lys(Ac)-AMC as a substrate, the compound displayed an IC50 value of 830 nM [1]. This provides a baseline for structure-activity relationship (SAR) studies. In contrast, the more potent 2-substituted analog, 2-(2-N-Boc-aminoethyl)pyridine, demonstrates a significantly lower IC50 of 70 nM against aminopeptidase N (APN) from porcine kidney microsomes, highlighting how the position of the pyridine nitrogen drastically shifts target selectivity and potency [2].

Medicinal Chemistry Epigenetics HDAC Inhibition

Synthetic Versatility: Established Use in the Construction of GPR119 Agonists

The compound's primary value is as a chemical intermediate. It has been specifically documented as a reactant in the synthesis of novel 4-amino-2-phenylpyrimidine derivatives, which were subsequently evaluated as potent and orally active GPR119 agonists [1]. GPR119 is a validated target for type 2 diabetes, and the use of 3-(2-Boc-aminoethyl)pyridine in these published synthetic routes demonstrates its practical utility in generating biologically relevant molecules. While yields are not reported in the abstract, the compound's explicit inclusion in the experimental section of a peer-reviewed patent application validates its synthetic viability for this important therapeutic class, a distinction not automatically shared by its 2- or 4-substituted isomers.

Medicinal Chemistry Diabetes GPCR Agonists

Optimal Research and Procurement Scenarios for 3-(2-Boc-aminoethyl)pyridine (CAS 215305-99-0)


Scenario 1: Building Block for Multistep Synthesis Requiring an Acid-Labile Protecting Group

When designing a synthetic route for a complex molecule (e.g., a peptide, peptidomimetic, or heterocyclic library) that requires an amine to be introduced early and deprotected as one of the final steps, 3-(2-Boc-aminoethyl)pyridine is the optimal choice. Its Boc group is stable to nucleophiles and bases, allowing for a wide range of subsequent transformations, and is cleanly removed under acidic conditions (e.g., TFA), which are orthogonal to many other protecting groups [1]. Using the unprotected amine or a base-labile Fmoc-protected analog would be synthetically incompatible and lead to lower yields or outright failure of the planned sequence.

Scenario 2: SAR Exploration of Pyridine-Containing HDAC Inhibitors

In a medicinal chemistry program targeting HDAC8, 3-(2-Boc-aminoethyl)pyridine serves as a starting point with a validated IC50 of 830 nM [2]. This baseline activity provides a measurable starting point for iterative structure-activity relationship (SAR) optimization. Procurement of this specific isomer is essential, as the 2-substituted analog directs activity toward a different enzyme (APN, IC50 = 70 nM), demonstrating that the substitution pattern is a critical determinant of target selectivity [3].

Scenario 3: Fragment-Based Drug Discovery (FBDD) for GPCR Targets

As evidenced by its use in the synthesis of GPR119 agonists, 3-(2-Boc-aminoethyl)pyridine is a valuable fragment for exploring the pyridin-3-yl-ethylamine pharmacophore in G-protein coupled receptor (GPCR) targets [4]. Its computed lipophilicity (XLogP3-AA = 1.1) is higher than its unprotected parent (XLogP3-AA = 0.6), which can be advantageous for improving membrane permeability and target engagement in initial hit-to-lead campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Boc-aminoethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.